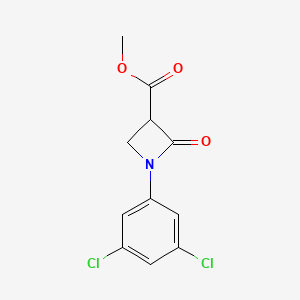

Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate

Descripción

IUPAC Nomenclature and Systematic Identification

The compound methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate is systematically named according to IUPAC guidelines as follows:

- Parent structure : Azetidine (a four-membered saturated heterocycle with one nitrogen atom).

- Substituents :

- A 3,5-dichlorophenyl group at position 1.

- A ketone (oxo) group at position 2.

- A methyl ester (carboxylate) group at position 3.

The systematic name reflects the substitution pattern and functional groups, ensuring unambiguous identification. The CAS Registry Number (2174002-01-6) and molecular formula (C₁₁H₉Cl₂NO₃) further validate its chemical identity.

Structural identifiers :

These identifiers encode the connectivity and stereoelectronic features, critical for database searches and computational modeling.

Molecular Geometry and Conformational Analysis

The azetidine ring adopts a puckered conformation to alleviate angle strain inherent in four-membered rings. Key geometric features include:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Bond lengths (C-N) | ~1.45–1.50 Å | Inferred |

| Bond angles (C-N-C) | ~88–92° | Inferred |

| Dihedral angles | Varies with substituents |

The 3,5-dichlorophenyl group introduces steric and electronic effects, forcing the aromatic ring into a near-orthogonal orientation relative to the azetidine plane. This arrangement minimizes steric clashes between the chlorine atoms and the ester group. Computational studies predict a twist-boat conformation for the azetidine ring, stabilized by hyperconjugation between the carbonyl oxygen and the adjacent C-N bond.

The methyl ester at position 3 adopts an equatorial orientation , reducing torsional strain. This geometry is consistent with related β-lactam derivatives, where ester groups preferentially occupy less hindered positions.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound is not publicly available, insights can be drawn from structurally analogous azetidine derivatives:

Related β-lactam esters :

Chlorophenyl-substituted analogs :

For this compound, predicted unit cell parameters (monoclinic, P2₁/c) and hydrogen-bonding networks (C–H⋯O=C) align with trends observed in methyl 2-oxoazetidine-3-carboxylate derivatives. The dichlorophenyl group likely participates in halogen bonding, as seen in similar chlorinated aromatics.

Comparative Analysis with Related Azetidine Derivatives

The 3,5-dichlorophenyl moiety significantly increases lipophilicity (log P ≈ 2.5) compared to non-halogenated analogs (log P < 1.0). This modification enhances membrane permeability, a trait exploited in prodrug design.

In contrast, 2-oxoazetidine-3-carboxylic acid derivatives exhibit greater polarity, favoring aqueous solubility and hydrogen-bonding interactions in enzymatic active sites. The methyl ester in the title compound serves as a protective group, enabling tunable hydrolysis rates in physiological environments.

Propiedades

IUPAC Name |

methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c1-17-11(16)9-5-14(10(9)15)8-3-6(12)2-7(13)4-8/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFCJGDMHLCGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174002-01-6 | |

| Record name | methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with an appropriate azetidinone precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted azetidinones with various functional groups.

Aplicaciones Científicas De Investigación

Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often studied through biochemical assays and molecular modeling.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Dichlorophenyl-Containing Analogues

Several compounds share the 3,5-dichlorophenyl group but differ in core structure:

- SR140333: A piperidine derivative with a 3,4-dichlorophenyl group and isopropoxyphenylacetyl substituent.

- SR142801 : Features a benzoyl-piperidine scaffold with a 3,4-dichlorophenyl group. The larger ring size and additional substituents (e.g., propyl and acetamide groups) may increase lipophilicity compared to the azetidine-based target compound .

β-Lactam Derivatives

- Oxaziclomefone: An oxazinone pesticide containing a dichlorophenyl group. While it shares the dichlorophenyl motif, its six-membered oxazinone ring and lack of an ester group result in distinct physicochemical properties (e.g., higher logP) and agricultural applications, unlike the pharmaceutical focus of azetidine derivatives .

Functional Group Comparisons

Trifluoromethyl-Containing Compounds

- L-742694 : A morpholine derivative with a trifluoromethylbenzyl group. The trifluoromethyl group enhances metabolic stability and electronegativity, but its morpholine core lacks the strained reactivity of the azetidine ring in the target compound .

Ester- and Amide-Containing Analogues

Structural and Activity Data Table

Research Findings and Limitations

- Synthetic Accessibility : The azetidine core in the target compound requires specialized methods (e.g., Kinugasa reaction) compared to more accessible piperidine/morpholine syntheses .

- Stability : The strained azetidine ring may confer higher reactivity but lower thermal stability relative to six-membered analogues .

Actividad Biológica

Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate is a synthetic organic compound belonging to the azetidinone class, known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate

- CAS Number : 2174002-01-6

- Molecular Formula : C11H9Cl2NO3

- Molecular Weight : 276.10 g/mol

The compound features a dichlorophenyl group attached to an azetidinone core, which is significant for its biological activity due to the presence of electron-withdrawing chlorine atoms that can influence interactions with biological targets.

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes reacting 3,5-dichlorobenzoyl chloride with an azetidinone precursor in the presence of a base like triethylamine in organic solvents such as dichloromethane at low temperatures.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 (Fibrosarcoma) | 19.56 | Induces apoptosis via caspase activation |

| MCF-7 (Breast) | Not specified | Cell cycle arrest and apoptosis induction |

| A-549 (Lung) | Not specified | Similar apoptotic mechanisms as HT-1080 |

The compound's mechanism involves the activation of caspase-3/7 and cell cycle arrest at the G2/M phase, indicating its role in promoting programmed cell death in cancer cells .

Antimicrobial Activity

Preliminary evaluations suggest that Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate may exhibit antimicrobial properties. While specific data on its efficacy against various pathogens is limited, compounds within the azetidinone class are often investigated for such activities due to their structural characteristics that allow interaction with microbial targets.

The biological effects of Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or proliferation.

- Receptor Interaction : It could bind to cellular receptors that mediate growth signals, disrupting normal cellular functions.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase enzymes leads to programmed cell death.

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of analogs related to Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate. The findings indicated that modifications to the azetidinone structure could enhance anticancer activity while maintaining low toxicity profiles .

Furthermore, molecular docking studies have provided insights into how structural modifications might improve binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a β-lactam precursor. Key steps include:

- Cyclization : Reacting a β-amino acid derivative with 3,5-dichlorophenyl isocyanate under anhydrous conditions (e.g., DMF or THF) at 60–80°C for 12–24 hours.

- Catalysis : Use of Lewis acids like ZnCl₂ or Ti(OiPr)₄ to enhance ring closure efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the azetidine ring (δ ~4.0–4.5 ppm for methylene protons) and ester group (δ ~3.7 ppm for OCH₃). 2D NMR (COSY, HSQC) resolves coupling between the dichlorophenyl and azetidine moieties.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~288.0).

- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in dichloromethane/hexane .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 72 hours. Analyze degradation products using HPLC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >150°C for azetidine derivatives).

- Light Sensitivity : Expose to UV (254 nm) and monitor spectral changes via UV-Vis spectroscopy.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic effects of the 3,5-dichlorophenyl group on the azetidine ring’s reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare charge distribution at the azetidine carbonyl group with/without electron-withdrawing Cl substituents.

- Transition State Analysis : Simulate ring-opening reactions (e.g., nucleophilic attack) to predict regioselectivity. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Replication : Test the compound across multiple cell lines (e.g., HEK293, HeLa) and enzyme systems (e.g., serine hydrolases) to confirm target specificity.

- Meta-Analysis : Aggregate data from independent studies using tools like RevMan to identify confounding variables (e.g., solvent effects, assay pH).

- Off-Target Profiling : Use chemoproteomics (e.g., activity-based protein profiling) to identify non-specific interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the phenyl ring. Evaluate changes in IC₅₀ values against target enzymes.

- Steric/Electronic Probes : Introduce bulky substituents (e.g., tert-butyl) to the azetidine nitrogen to assess steric hindrance effects.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity data from a 20-compound library .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.